molecular formula C11H10BrN B2755885 5-Bromo-7,8-dimethylquinoline CAS No. 2402828-59-3

5-Bromo-7,8-dimethylquinoline

Cat. No.: B2755885
CAS No.: 2402828-59-3
M. Wt: 236.112
InChI Key: MICXKRYMZSCTRF-UHFFFAOYSA-N
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Description

5-Bromo-7,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound has a molecular formula of C11H10BrN and is characterized by a bromine atom at the 5th position and two methyl groups at the 7th and 8th positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7,8-dimethylquinoline can be achieved through various methods. One common approach involves the bromination of 7,8-dimethylquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7,8-dimethylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions or sulfonyl chlorides attack the quinoline ring.

    Oxidation and Reduction: The methyl groups at the 7th and 8th positions can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the quinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.

    Electrophilic Substitution: Formation of nitro, sulfonyl, or other electrophilic-substituted quinoline derivatives.

    Oxidation: Formation of quinoline carboxylic acids or aldehydes.

    Reduction: Formation of reduced quinoline derivatives with modified ring structures.

Scientific Research Applications

5-Bromo-7,8-dimethylquinoline has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and molecular targets.

    Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-7,8-dimethylquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The bromine atom and methyl groups on the quinoline ring can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethylquinoline: Lacks the bromine atom at the 5th position, resulting in different reactivity and biological activity.

    5-Bromoquinoline: Lacks the methyl groups at the 7th and 8th positions, affecting its electronic properties and applications.

    8-Methylquinoline:

Uniqueness

5-Bromo-7,8-dimethylquinoline is unique due to the presence of both the bromine atom and two methyl groups on the quinoline ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and specialized applications in medicinal and material sciences.

Properties

IUPAC Name

5-bromo-7,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICXKRYMZSCTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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